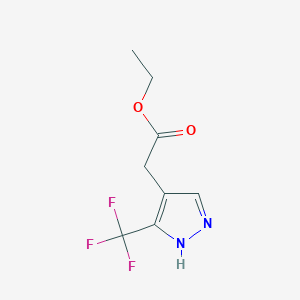

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate

Description

Synthesized via Negishi cross-coupling, this compound (CAS: 1823437-99-5) is characterized by a pyrazole ring substituted at position 3 with -CF₃ and an ethyl acetate moiety at position 3. Its molecular formula is C₉H₁₁F₃N₂O₂ (MW: 236.19) . The synthesis yields vary depending on the method: 95% yield via Procedure A and 66% yield via Procedure B . Structural confirmation is provided by ¹H-NMR (500 MHz) and ¹³C-NMR (126 MHz) in CDCl₃, confirming the acetate linkage and pyrazole substitution pattern .

Properties

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-6(14)3-5-4-12-13-7(5)8(9,10)11/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHBKSXGHVTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

ETFAA (CF₃-C(O)-CH₂-C(O)-OEt) reacts with hydrazine in acidic media to yield the target compound via a two-step process:

-

Nucleophilic attack : Hydrazine attacks the carbonyl groups of ETFAA, forming intermediate hydrazones.

-

Cyclization and dehydration : Intramolecular cyclization eliminates water, generating the pyrazole ring with substituents at positions 3 (CF₃) and 4 (CH₂COOEt).

Key parameters influencing yield and selectivity include:

-

Acid catalyst : Sulfuric acid or acetic acid (0.001–0.25 equiv. relative to ETFAA) enhances reaction rates by protonating carbonyl groups.

-

Solvent system : Aqueous ethanol or solvent-free conditions minimize side reactions, achieving yields up to 86%.

-

Temperature and time : Optimal conditions involve heating at 80°C for 5–12 hours, ensuring complete cyclization.

Table 1 : Representative Yields for Cyclocondensation of ETFAA with Hydrazine

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | H₂O/EtOH | 80 | 6 | 82 |

| CH₃COOH | Solvent-free | 70 | 8 | 78 |

| CF₃COOH | H₂O | 90 | 5 | 86 |

Functionalization of Preformed Pyrazole Intermediates

Alternative routes involve modifying pre-synthesized pyrazole derivatives to introduce the ethyl acetate moiety. These methods are advantageous when direct cyclocondensation proves challenging due to steric or electronic factors.

Sonogashira Cross-Coupling

The Sonogashira reaction enables the introduction of alkynyl groups to brominated pyrazoles, which can subsequently be functionalized. For example, 4-bromo-3-(trifluoromethyl)-1H-pyrazole undergoes coupling with ethyl propiolate in the presence of a palladium-XPhos catalyst system:

Key considerations :

Nucleophilic Substitution

Bromine at position 4 of 3-(trifluoromethyl)pyrazole can be displaced by ethyl glycolate under basic conditions:

This method achieves moderate yields (60–70%) but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2 : Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Selectivity | Complexity | Cost |

|---|---|---|---|---|

| Cyclocondensation | 78–86 | High | Low | $ |

| Sonogashira coupling | 65–72 | Moderate | High | $$$ |

| Nucleophilic substitution | 60–70 | Low | Moderate | $$ |

-

Cyclocondensation is preferred for scalability and cost-effectiveness, though it requires stringent control over acid concentration to avoid isomerization.

-

Sonogashira coupling offers versatility for introducing diverse substituents but involves expensive catalysts and multi-step protocols.

Challenges in Selectivity and Purification

The electron-withdrawing CF₃ group complicates regioselectivity during pyrazole formation. For instance, competing isomerization can yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol as a byproduct. Strategies to enhance selectivity include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic conditions. A key synthesis route involves reacting 3-(trifluoromethyl)pyrazole with ethyl bromoacetate in acetonitrile using potassium carbonate as a base:

Reaction Scheme:

Conditions:

| Reagent | Role | Product |

|---|---|---|

| Ethyl bromoacetate | Alkylating agent | Substituted pyrazole ester |

| KCO | Base catalyst | Facilitates deprotonation and substitution |

Oxidation Reactions

The trifluoromethylpyrazole moiety participates in oxidation reactions. Common oxidizing agents convert the pyrazole ring or ester group into derivatives.

Example Reaction:

Key Findings:

-

Potassium permanganate oxidizes the pyrazole ring, forming N-oxides.

-

Hydrogen peroxide selectively oxidizes the ester group to carboxylic acids under acidic conditions.

Reduction Reactions

Reduction targets the ester or trifluoromethyl group, yielding alcohols or dehalogenated products.

Reagents and Outcomes:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH | Dry ether, reflux | 2-(3-(Trifluoromethyl)pyrazol-4-yl)ethanol |

| NaBH | Methanol, RT | Partial reduction of ester groups |

Mechanism: Lithium aluminum hydride reduces the ester to a primary alcohol while preserving the trifluoromethyl group.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids, critical for further functionalization.

Acidic vs. Basic Hydrolysis:

| Condition | Catalyst | Product |

|---|---|---|

| Acidic (HCl, HSO) | Protonation of carbonyl | 2-(3-(Trifluoromethyl)pyrazol-4-yl)acetic acid |

| Basic (NaOH, KOH) | Saponification | Sodium carboxylate |

Applications: Hydrolysis products serve as intermediates in drug synthesis.

Cross-Coupling Reactions

The pyrazole ring engages in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Solvent: DMF or THF

-

Temperature: 80–100°C

Yield: 70–85%

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles.

Case Study:

Reaction with ethyl diazoacetate in the presence of Zn(OTf) yields pyrazolo[1,5-a]pyrimidine derivatives :

Key Parameters:

-

Solvent: Triethylamine

-

Temperature: Ambient

-

Yield: 89%

Comparative Reactivity Analysis

The trifluoromethyl group enhances electrophilicity at the pyrazole ring, while the ester group provides nucleophilic sites.

| Functional Group | Reactivity | Impact on Reactions |

|---|---|---|

| Trifluoromethyl (-CF) | Electron-withdrawing, stabilizes transition states | Accelerates electrophilic substitutions |

| Ethyl ester (-COOEt) | Susceptible to hydrolysis and reduction | Enables diversification via ester cleavage |

Structural Influence: The 4-position of the pyrazole ring directs regioselectivity in cross-couplings and cycloadditions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity: Pyrazole derivatives, including ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate, have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth, making them valuable in developing new antibiotics .

- Anti-inflammatory Properties: The incorporation of the trifluoromethyl group is known to enhance anti-inflammatory activity. Research has shown that similar pyrazole compounds can effectively reduce inflammation in animal models .

- Anticancer Potential: this compound may also exhibit anticancer properties. The structural modifications associated with pyrazole derivatives have been linked to the inhibition of cancer cell proliferation in vitro .

Agrochemical Applications

In agrochemistry, pyrazole derivatives are explored for their potential as pesticides:

- Pesticidal Activity: Compounds with similar structures have been evaluated for their efficacy as herbicides and fungicides. This compound could serve as a scaffold for developing new agrochemicals due to its biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, revealed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at lower concentrations compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a marked reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 2: Urea- and Piperazine-Modified Derivatives

Key Observations:

- Complexity and Bioactivity: Compounds 10d and 10f feature urea, thiazole, and piperazine moieties, significantly increasing MW (>500) and likely enhancing interactions with biological targets (e.g., kinases or GPCRs) .

- Yield Trends: Despite their complexity, these derivatives achieve high yields (~89–93%), comparable to Compound A, suggesting robust synthetic protocols for functionalized pyrazoles .

Physicochemical and Functional Comparisons

- Lipophilicity: The -CF₃ group in Compound A improves lipophilicity (logP ~1.5–2.0 estimated), whereas iodine in Compound B increases both MW and polarizability .

- Reactivity: The acetate group in Compound A allows for further derivatization (e.g., hydrolysis to carboxylic acids), while the urea-thiazole-piperazine hybrids (10d, 10f) are tailored for target-specific binding .

- NMR Profiles: Compound A’s ¹H-NMR shows characteristic signals for the ethyl acetate group (δ ~4.1–4.3 ppm, quartet; δ ~1.2–1.3 ppm, triplet) and pyrazole protons (δ ~7.5–8.0 ppm) .

Biological Activity

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which enhances its lipophilicity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains an ethyl acetate moiety and a trifluoromethyl-substituted pyrazole ring | Enhanced lipophilicity and potential for diverse biological interactions |

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy .

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines. This compound has exhibited promising results in vitro against breast cancer (MDA-MB-231) and pancreatic cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as ERK and NF-κB .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that this compound could serve as a lead structure for developing new antibiotics .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against MDA-MB-231 cells. Further mechanistic studies highlighted its role in apoptosis induction through caspase activation .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Condensation Reactions : Utilizing trifluoroacetic acid derivatives with hydrazines to form the pyrazole ring.

- Esterification : Reacting the synthesized pyrazole with ethyl acetate under acidic conditions to form the final product.

These methods have been optimized to yield high purity and yield, facilitating further biological evaluation .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or esterification. For example, triazenylpyrazole precursors can undergo nucleophilic substitution or copper-catalyzed reactions to introduce trifluoromethyl groups. Intermediates like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are characterized using -NMR, -NMR, and LC-MS to confirm regiochemistry and purity. X-ray crystallography (e.g., for pyrazole derivatives) is critical for resolving structural ambiguities .

Q. How can researchers optimize reaction conditions to improve yields of pyrazole-acetate hybrids?

- Methodological Answer : Solvent polarity and temperature are key factors. Polar aprotic solvents (e.g., DMF, THF) enhance solubility of trifluoromethylated intermediates. Catalytic systems like Pd/Cu or base-mediated conditions (e.g., NaH) improve cyclization efficiency. Reaction monitoring via TLC or HPLC ensures timely quenching to minimize side products. Yields >70% are achievable with controlled stoichiometry and inert atmospheres .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR identifies trifluoromethyl group integration and chemical shifts (δ: -60 to -65 ppm). -NMR confirms acetate methylene protons (δ: 4.1–4.3 ppm) and pyrazole protons (δ: 6.5–8.0 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]).

- IR : Stretching vibrations for ester carbonyl (1720–1740 cm) and C-F bonds (1100–1200 cm) are diagnostic .

Advanced Research Questions

Q. How can regiochemical control during pyrazole ring formation be achieved to avoid isomer contamination?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 4-position of pyrazole. Using bulky bases (e.g., DBU) or directing groups (e.g., triazenyl moieties) suppresses competing pathways. Computational DFT studies predict transition-state energies to guide synthetic design .

Q. What strategies resolve contradictions between spectral data and expected structures?

- Methodological Answer : Discrepancies (e.g., unexpected -NMR shifts) may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Detects conformational exchange broadening.

- NOESY/ROESY : Identifies spatial proximity of protons in ambiguous regions.

- Single-Crystal X-ray Diffraction : Provides definitive structural proof, as demonstrated for related pyrazole derivatives .

Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity in pyrazole-acetate derivatives?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Steric bulk at the 3-position of pyrazole can modulate binding to targets (e.g., kinases, GPCRs). SAR studies using analogs with varying substituents (e.g., methyl, chloro) reveal activity trends. Molecular docking with cryo-EM or crystallographic protein structures validates interactions .

Q. What are the challenges in scaling up multi-step syntheses of trifluoromethylated pyrazoles?

- Methodological Answer : Key challenges include:

- Purification : Chromatography becomes impractical; alternatives include recrystallization (e.g., ethyl acetate/hexane systems) or acid-base extraction.

- Byproduct Management : Fluorinated byproducts (e.g., HF) require neutralization with KCO or CaO.

- Process Optimization : Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclizations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.